molecular formula C12H18Cl2N2 B3213239 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride CAS No. 111453-54-4

2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride

Cat. No. B3213239
CAS RN: 111453-54-4
M. Wt: 261.19
InChI Key: LQADNDJRIUBIRR-UHFFFAOYSA-N
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Description

2-Benzyl-2,5-diazabicyclo[2.2.1]heptane is a bicyclic compound . The IUPAC name for this compound is 2-benzyl-2,5-diazabicyclo[2.2.1]heptane . The molecular formula is C12H16N2 .


Synthesis Analysis

The synthesis of 2,5-diazabicyclo[2.2.1]heptane has been elaborated in the literature . The starting material, hydroxy-L-proline, was transformed to tritosylhydroxy-L-prolinol, which was then cyclized to 2-tosyl-5-benzyl-2,5-diazabicyclo[2.2.1]heptane with benzylamine . The latter structure was subsequently converted to the parent bicyclic system .


Molecular Structure Analysis

The molecular structure of 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride is represented by the InChI code: 1S/C12H16N2.2ClH/c1-2-4-10(5-3-1)8-14-9-11-6-12(14)7-13-11;;/h1-5,11-13H,6-9H2;2*1H/t11-,12-;;/m1…/s1 . The molecular weight is 261.19 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 261.19 . The compound is a solid at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

  • A practical synthesis of 2,5-diazabicyclo[2.2.1]heptane, a rigid piperazine homologue, is crucial in medicinal chemistry and pharmaceutical research. The synthesis process includes a Staudinger reduction of an azide to facilitate transannular cyclisation (Beinat et al., 2013).
  • The molecular structure of 2,5-diazabicyclo[2.2.1]heptane has been characterized, including the study of its crystal structure, revealing complex intermolecular hydrogen bonds (Britvin & Rumyantsev, 2017).

Medicinal Chemistry Applications

  • 2,5-Diazabicyclo[2.2.1]heptane derivatives have been synthesized and evaluated for antibacterial activity against various veterinary pathogenic bacteria. These studies highlight the importance of the diazabicycloalkyl side chains in veterinary medicine (McGuirk et al., 1992).
  • A series of biaryl substituted 2,5-diazabicyclo[2.2.1]heptanes have been synthesized and tested for their affinity toward alpha7 neuronal nicotinic receptors (NNRs), showing that certain substituents are critical for potent agonist activity (Li et al., 2010).

Chemical Properties and Reactions

  • The thermal decomposition of N-amino-7-azabicyclo[2.2.1]heptane and its derivatives has been studied, revealing insights into the formation of hydrocarbon products and the rearrangement processes involved (Dervan & Uyehara, 1976).
  • Investigations into the regioselective rearrangement of 7-azabicyclo[2.2.1]hept-2-aminyl radicals led to the first synthesis of 2,8-diazabicyclo[3.2.1]oct-2-enes, which are potent inhibitors of alpha-mannosidases (Moreno‐Vargas & Vogel, 2003).

Safety and Hazards

The safety information for 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride includes hazard statements H302, H315, H319, H335, and precautionary statement P261 . It is recommended to store the compound in a refrigerator .

properties

IUPAC Name

2-benzyl-2,5-diazabicyclo[2.2.1]heptane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2.2ClH/c1-2-4-10(5-3-1)8-14-9-11-6-12(14)7-13-11;;/h1-5,11-13H,6-9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQADNDJRIUBIRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CN2CC3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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